5-(2,3-Dihydroxy)propoxyisocarbostyril
Description
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-(2,3-dihydroxypropoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-13-12(10)16/h1-5,8,14-15H,6-7H2,(H,13,16) |
InChI Key |
LIKNJFBVHCKBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OCC(CO)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological applications of 5-(2,3-Dihydroxy)propoxyisocarbostyril have been investigated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research has shown that derivatives of isocarbostyril compounds exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have been tested for their efficacy against Gram-positive bacteria and fungi. In vitro studies demonstrated that certain derivatives possess significant activity against resistant strains such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Studies have indicated that this compound may act as an anticancer agent. In xenograft models, it has shown promise in inhibiting tumor growth. For example, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% in specific cancer models . The mechanism may involve modulation of cell signaling pathways associated with cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce inflammation markers in various animal models, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A study published in Molecules reported that derivatives with structural modifications exhibited enhanced antimicrobial activity against multidrug-resistant pathogens . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isocarbostyril framework significantly influenced potency.
- Anticancer Evaluation : In a study focusing on lung cancer cell lines (A549), derivatives showed promising results with IC50 values indicating effective cytotoxicity . This highlights the compound's potential as a scaffold for developing new anticancer agents.
Summary Table of Applications
Chemical Reactions Analysis
2.1. Hydrolysis
The ester group in coumarin derivatives undergoes hydrolysis to form carboxylic acids under acidic/basic conditions. For 5-(2,3-dihydroxypropoxy)isocarbostyril , hydrolysis of the propoxy chain may occur, though steric hindrance from vicinal hydroxyl groups could reduce reactivity .
2.2. Oxidation
The dihydroxypropoxy group may oxidize to form a ketone or carboxylic acid, depending on reaction conditions. For example:
-
Aerobic oxidation (e.g., with KMnO₄ under acidic conditions) could convert vicinal diols to ketones .
-
Selective oxidation (e.g., using TEMPO) might target specific hydroxyl groups .
2.3. Acetylation
Protection of hydroxyl groups via acetylation (e.g., acetic anhydride, DMAP) is common for stability enhancement. The vicinal dihydroxypropoxy group would form a diacetate derivative, altering solubility and reactivity .
2.4. Nucleophilic Substitution
The propoxy chain’s terminal hydroxyl groups could undergo substitution reactions (e.g., with halides or alkylation agents) to form derivatives like bromides or ethers .
3.2. Acidic/Basic Hydrolysis
Prolonged exposure to strong acids or bases may cleave the propoxy chain or hydrolyze the coumarin lactone ring, depending on conditions .
4.1. Esterification Mechanism
The esterification of coumarin carboxylic acids involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water .
4.2. Oxidation Pathways
Oxidation of dihydroxypropoxy groups likely proceeds via radical intermediates or carbonyl formation, influenced by steric factors and reaction conditions .
Biological and Chemical Relevance
The compound’s reactivity profile suggests applications in:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
ABG-001 belongs to a class of phenolic esters with alkyl chains. Structural analogs include:
- Metformin (MET) : A biguanide that inhibits hepatic gluconeogenesis via AMPK activation.
- Liraglutide : A GLP-1 receptor agonist that enhances insulin secretion.
- Rosiglitazone : A PPAR-γ agonist that improves peripheral insulin sensitivity.
Efficacy in Glucose Regulation
| Parameter | ABG-001 (20 mg/kg) | Metformin (140 mg/kg) | Liraglutide |
|---|
Mechanistic Differences
Structural-Activity Relationships (SAR)
Evidence from related dihydroxyaryl compounds (e.g., 3,4-dihydroxy derivatives) indicates that hydroxyl group positioning critically impacts biological activity. For example, 3,4-dihydroxy derivatives exhibit stronger antimicrobial effects than 2,4- or 2,5-isomers . ABG-001’s 2,3-dihydroxybenzoate core likely contributes to its unique dual antidiabetic and neuroprotective effects, distinguishing it from simpler phenolic analogs.
Preparation Methods
Halogenoalkoxycarbostyril Preparation
The synthesis begins with the preparation of a halogenated carbostyril derivative. As detailed in US4734416A, 5-hydroxycarbostyril is reacted with epichlorohydrin or a similar epoxide-forming reagent under basic conditions. For example:
Reaction Conditions
Characterization of the Epoxide Intermediate
The intermediate 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril (PubChem CID: 12899423) is characterized by its molecular formula and a molecular weight of 219.24 g/mol. Its structure is confirmed via NMR and mass spectrometry.
Epoxide Hydrolysis to Dihydroxypropoxy Derivative
Acid- or Base-Catalyzed Ring-Opening
The epoxide group in the intermediate undergoes hydrolysis to form the dihydroxypropoxy side chain. This step is critical for introducing the 2,3-dihydroxy functionality:
Optimized Conditions
Purification and Isolation
Post-hydrolysis, the product is purified via:
-
pH Adjustment: The crude mixture is neutralized to pH 6.7–7.3 to dissolve impurities, followed by acidification to pH 2 to precipitate the product.
-
Filtration and Drying: The precipitate is washed with water and dried under vacuum.
Alternative Synthetic Routes
Direct Alkylation with Glycerol Derivatives
An alternative approach involves reacting 5-hydroxycarbostyril with a protected glycerol derivative (e.g., 1,2-O-isopropylidene glycerol), followed by deprotection:
Advantages: Avoids epoxide handling, but requires additional protection/deprotection steps.
Enzymatic Hydrolysis
Emerging methods explore lipase-catalyzed hydrolysis of epoxide intermediates, though yields remain suboptimal (~65%) compared to chemical methods.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Epoxide Hydrolysis | 82–83 | >95 | Requires precise pH control |
| Direct Alkylation | 75–78 | 90 | Multi-step synthesis |
| Enzymatic Hydrolysis | 65 | 85 | Scalability issues |
Q & A
Q. What is the recommended synthetic protocol for ABG-001, and how can researchers ensure purity and reproducibility?
ABG-001 is synthesized via esterification of 2,3-dihydroxybenzoic acid with tetradecyl alcohol. Critical steps include:
- Purification: Column chromatography (silica gel, n-hexane/ethyl acetate eluent) and HPLC for final purification.
Q. How should in vivo studies be designed to evaluate ABG-001’s anti-diabetic effects in rodent models?
- Treatment groups: Include control (vehicle), positive control (e.g., metformin, 140 mg/kg), and ABG-001 doses (5–20 mg/kg/day orally for 3 weeks).
Q. What molecular mechanisms are implicated in ABG-001’s improvement of insulin sensitivity?
ABG-001 modulates:
Advanced Research Questions
Q. How can researchers resolve inconsistencies in ABG-001’s dose-dependent efficacy observed in preclinical studies?
Q. What methodologies are optimal for analyzing tissue-specific effects of ABG-001, such as differential ADR2 regulation in liver vs. hypothalamus?
Q. How should contradictory data on adiponectin receptor (ADR2) expression be interpreted across tissues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
